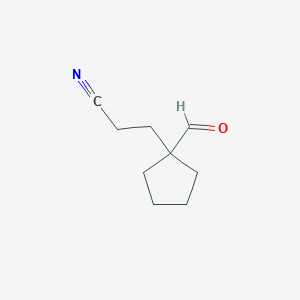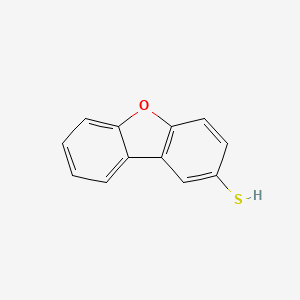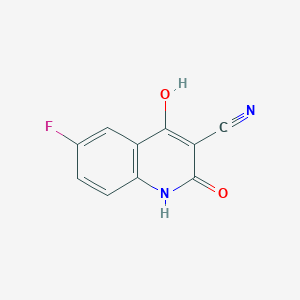
2-Ethenyl-3-methoxy-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H13NO This compound is characterized by the presence of an ethenyl group, a methoxy group, and a methyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. For example, nitration of 2-methoxy-5-methylaniline can be followed by reduction using a suitable reducing agent such as iron and hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-3-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while nitration can produce nitro-substituted compounds .
Applications De Recherche Scientifique
2-Ethenyl-3-methoxy-5-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-3-methoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylaniline: Shares the methoxy and methyl groups but lacks the ethenyl group.
3-Methoxy-5-methylaniline: Similar structure but with different substitution patterns on the aromatic ring.
2-Methylaniline: Contains a methyl group but lacks the methoxy and ethenyl groups.
Uniqueness
The combination of methoxy, methyl, and ethenyl groups on the aniline ring provides a versatile platform for further functionalization and exploration in various fields .
Propriétés
Numéro CAS |
360060-16-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-ethenyl-3-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1,11H2,2-3H3 |
Clé InChI |
ZYWAKZBSMAORBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC)C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



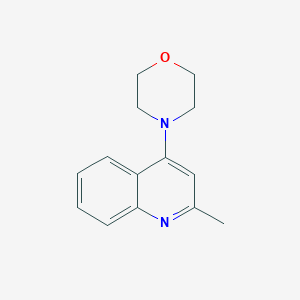
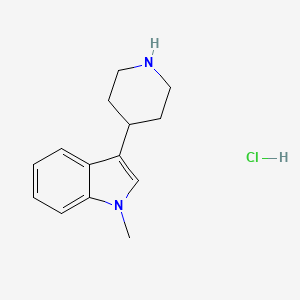

![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)
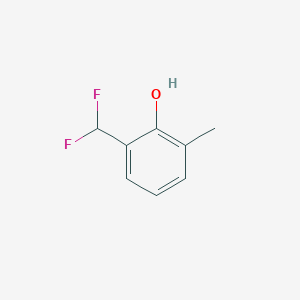
![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)
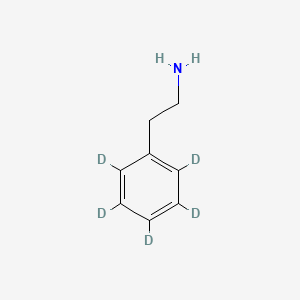
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
